molecular formula C15H16N6O B5190343 5-N-cyclopropyl-6-N-[(2-methylphenyl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

5-N-cyclopropyl-6-N-[(2-methylphenyl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B5190343
M. Wt: 296.33 g/mol
InChI Key: OFUFRKQVMOIKOU-UHFFFAOYSA-N
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Description

5-N-cyclopropyl-6-N-[(2-methylphenyl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an oxadiazole ring fused with a pyrazine ring, along with cyclopropyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-N-cyclopropyl-6-N-[(2-methylphenyl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, followed by the introduction of the pyrazine ring and subsequent functionalization with cyclopropyl and methylphenyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

5-N-cyclopropyl-6-N-[(2-methylphenyl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological studies, particularly in the investigation of enzyme interactions and cellular pathways.

    Medicine: Preliminary research suggests potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-N-cyclopropyl-6-N-[(2-methylphenyl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-N-cyclopropyl-6-N-[(2-methylphenyl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine: shares structural similarities with other heterocyclic compounds such as triazoles and thiadiazoles.

    Triazoles: Known for their broad-spectrum biological activities, including antimicrobial and anticancer properties.

    Thiadiazoles: Exhibiting diverse pharmacological activities, including enzyme inhibition and antioxidant effects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-N-cyclopropyl-6-N-[(2-methylphenyl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-9-4-2-3-5-10(9)8-16-12-13(17-11-6-7-11)19-15-14(18-12)20-22-21-15/h2-5,11H,6-8H2,1H3,(H,16,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUFRKQVMOIKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=NC3=NON=C3N=C2NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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